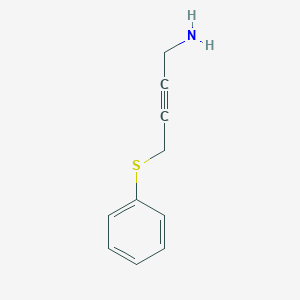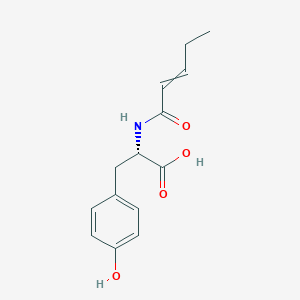
8H-7,9-Epoxypurine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8H-7,9-Epoxypurine is a heterocyclic organic compound that belongs to the purine family It is characterized by an epoxide group fused to the purine ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8H-7,9-Epoxypurine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 7,9-dihydro-8H-purin-8-one with an oxidizing agent to introduce the epoxide group. The reaction conditions often include the use of solvents like tetrahydrofuran and catalysts such as sodium bis(trimethylsilyl)amide .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. These methods often utilize large-scale reactors and continuous flow systems to optimize reaction conditions and minimize by-products. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
8H-7,9-Epoxypurine undergoes various chemical reactions, including:
Oxidation: The epoxide group can be further oxidized to form diols or other oxygenated derivatives.
Reduction: Reduction reactions can open the epoxide ring, leading to the formation of alcohols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products formed from these reactions include diols, alcohols, and substituted purines, which can be further utilized in various synthetic applications .
Aplicaciones Científicas De Investigación
8H-7,9-Epoxypurine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with nucleic acids.
Mecanismo De Acción
The mechanism of action of 8H-7,9-Epoxypurine involves its interaction with specific molecular targets, such as enzymes and nucleic acids. The epoxide group can form covalent bonds with nucleophilic sites on proteins and DNA, leading to inhibition of enzyme activity or disruption of DNA replication. This compound is particularly effective in targeting cyclin-dependent kinases, which play a crucial role in cell cycle regulation .
Comparación Con Compuestos Similares
Similar Compounds
7,9-Dihydro-8H-purin-8-one: Lacks the epoxide group but shares the purine core structure.
2-Amino-7,9-dihydro-8H-purin-8-one: Contains an amino group, offering different reactivity and biological activity.
Uniqueness
8H-7,9-Epoxypurine is unique due to its epoxide group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for developing novel therapeutic agents and advanced materials .
Propiedades
Número CAS |
727414-27-9 |
|---|---|
Fórmula molecular |
C5H4N4O |
Peso molecular |
136.11 g/mol |
Nombre IUPAC |
9-oxa-1,3,5,8-tetrazatricyclo[6.1.1.02,7]deca-2,4,6-triene |
InChI |
InChI=1S/C5H4N4O/c1-4-5(7-2-6-1)9-3-8(4)10-9/h1-2H,3H2 |
Clave InChI |
WZAVJLAYNLEDNX-UHFFFAOYSA-N |
SMILES canónico |
C1N2C3=CN=CN=C3N1O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(Aminomethyl)-5,6-dimethylspiro[2.4]heptane-1-carboxylic acid](/img/structure/B14233074.png)



![Acetic acid, (2-propenyloxy)[(trimethylsilyl)oxy]-, ethyl ester](/img/structure/B14233094.png)


![2-Propenoic acid, 4-[(methylsulfonyl)oxy]butyl ester](/img/structure/B14233115.png)


![6-[5-(4,5-Dihydro-1,3-oxazol-2-yl)-6-(dimethylamino)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14233138.png)
![2,4-Bis{2-[2-(2-iodoethoxy)ethoxy]ethoxy}benzaldehyde](/img/structure/B14233141.png)
![Diazene, [(trimethylsilyl)methyl]-](/img/structure/B14233142.png)
![5-[4-(Trifluoromethyl)phenyl]-3H-1,2-dithiole-3-thione](/img/structure/B14233146.png)
